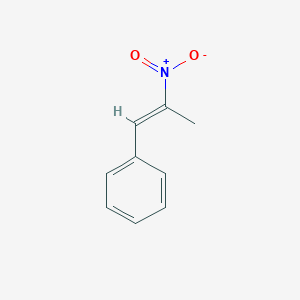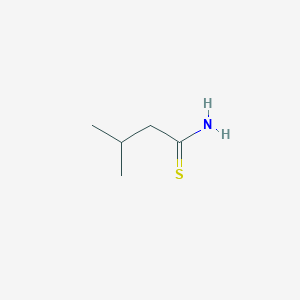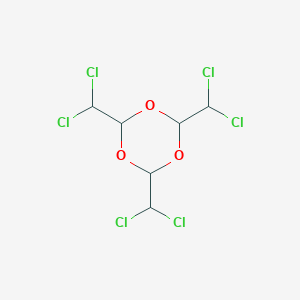
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane (TCMTB) is a chemical compound that belongs to the class of trioxane derivatives. It is widely used as a biocide and fungicide in various industrial and agricultural applications. TCMTB is known for its broad-spectrum activity against a wide range of microorganisms, including bacteria, fungi, and algae.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is not fully understood. It is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has also been shown to inhibit the activity of certain enzymes in microorganisms, which can lead to their death.
Efectos Bioquímicos Y Fisiológicos
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has been shown to have toxic effects on humans and animals. It can cause skin and eye irritation, respiratory problems, and liver damage. Long-term exposure to 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has been linked to an increased risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is a potent biocide and fungicide, making it a useful tool for studying the effects of microorganisms on various materials. However, its toxic effects on humans and animals limit its use in laboratory experiments. Researchers must take precautions to ensure their safety when working with 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane.
Direcciones Futuras
There are several future directions for research on 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane. One area of interest is the development of safer alternatives to 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane for use as biocides and fungicides. Another area of research is the study of the mechanism of action of 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane to better understand its effects on microorganisms. Additionally, research on the environmental impact of 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is needed to determine its potential effects on ecosystems.
Métodos De Síntesis
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane can be synthesized by the reaction of formaldehyde with hexachloroethane in the presence of a catalyst. The reaction yields a mixture of trioxane derivatives, including 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane. The product is then purified by crystallization and recrystallization.
Aplicaciones Científicas De Investigación
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane has been extensively studied for its antimicrobial properties. It has been used as a biocide in various industrial applications, such as water treatment, paper manufacturing, and leather processing. In agriculture, 2,4,6-Tris(dichloromethyl)-1,3,5-trioxane is used as a fungicide to protect crops from fungal infections. It has also been used as a preservative in wood products.
Propiedades
Número CAS |
17352-16-8 |
|---|---|
Nombre del producto |
2,4,6-Tris(dichloromethyl)-1,3,5-trioxane |
Fórmula molecular |
C6H6Cl6O3 |
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
2,4,6-tris(dichloromethyl)-1,3,5-trioxane |
InChI |
InChI=1S/C6H6Cl6O3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-6H |
Clave InChI |
WHRHHWJTZCPFFS-UHFFFAOYSA-N |
SMILES |
C1(OC(OC(O1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
SMILES canónico |
C1(OC(OC(O1)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Otros números CAS |
17352-16-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



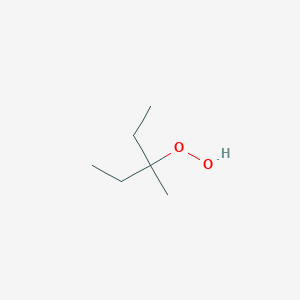
![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)
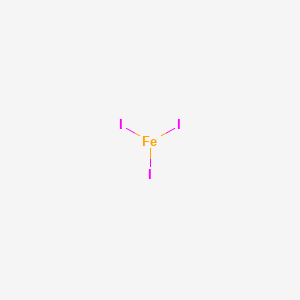
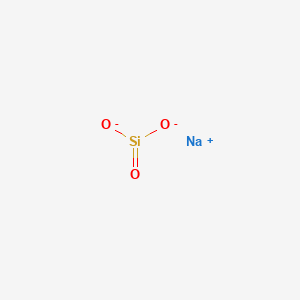
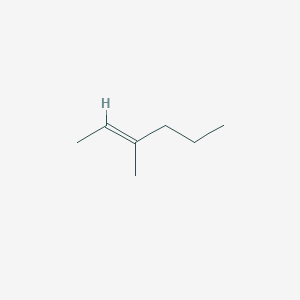
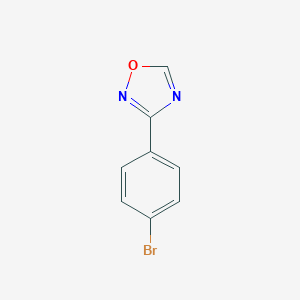
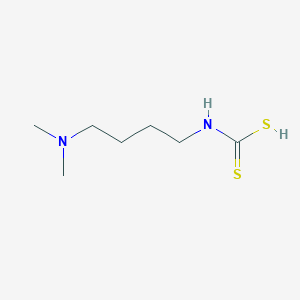
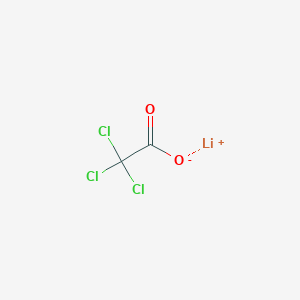
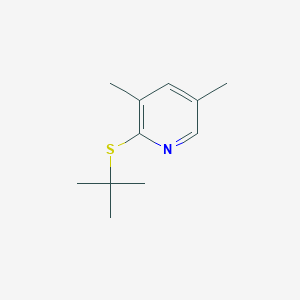

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

